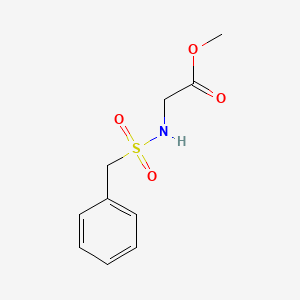
N-(4-chlorobenzyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide, also known as ML218, is a compound that has been extensively studied for its potential use as a therapeutic agent. This compound belongs to the class of piperazinecarbothioamide derivatives and has shown promising results in various scientific studies.
Mechanism of Action
The exact mechanism of action of N-(4-chlorobenzyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide is not fully understood. However, it has been suggested that it acts as a modulator of ion channels, specifically the voltage-gated potassium channels. This modulation leads to the inhibition of the release of pro-inflammatory cytokines and the reduction of pain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in vitro and in vivo. It has also been shown to reduce pain in animal models of neuropathic pain and inflammation. In addition, it has been shown to have anti-cancer properties, specifically in the inhibition of breast cancer cell proliferation.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-chlorobenzyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide in lab experiments is its high potency and selectivity. It has been shown to have a high affinity for the voltage-gated potassium channels, making it an ideal compound for studying the modulation of these channels. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects in some cell lines, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-(4-chlorobenzyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide. One direction is the further investigation of its anti-inflammatory and analgesic properties, specifically in the treatment of chronic pain and inflammation. Another direction is the study of its potential use in the treatment of neurological disorders, such as Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.
Synthesis Methods
The synthesis of N-(4-chlorobenzyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide involves the reaction of 4-chlorobenzylamine with 2-pyrimidinecarboxylic acid to produce the intermediate 4-(2-pyrimidinyl)benzylamine. This intermediate is then reacted with carbon disulfide and sodium hydroxide to form the corresponding dithiocarboxylate salt. Finally, the salt is reacted with piperazine to obtain this compound.
Scientific Research Applications
N-(4-chlorobenzyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been extensively studied for its potential use as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-pyrimidin-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5S/c17-14-4-2-13(3-5-14)12-20-16(23)22-10-8-21(9-11-22)15-18-6-1-7-19-15/h1-7H,8-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIFYDHXGYAAEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=S)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-N'-[4-(4-pyridinylmethyl)phenyl]sulfamide](/img/structure/B5693332.png)
![N-(2,4-dimethylphenyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5693338.png)


![methyl [2-(benzylamino)-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B5693358.png)
![1-[(4-methylphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine](/img/structure/B5693361.png)



![2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5693390.png)

![N-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5693401.png)
![methyl 4-[(cyclopentylcarbonyl)amino]benzoate](/img/structure/B5693410.png)